Direct Biological Activity Data for CAS 954068-50-9 vs. Structurally Related Biphenyl-4-carboxamide Derivatives
No direct, quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, % inhibition) has been published for the target compound. In contrast, related biphenyl-4-carboxamide derivatives have been pharmacologically evaluated. For example, compound 4h from the Javed et al. series exhibited 70.67% inhibition of Hep2 liver cancer cell viability at 100 µg/mL, compound 4c showed 84.36% AChE inhibition at 0.5 mM, and compound 4b demonstrated 52.19% BChE inhibition at 0.5 mM [1]. These data provide a baseline for the chemotype but cannot be directly extrapolated to the target compound due to structural divergence.
| Evidence Dimension | In vitro anticancer and enzyme inhibitory activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Biphenyl-4-carboxamide derivative 4h (Hep2 viability 29.33% at 100 µg/mL); derivative 4c (AChE inhibition 84.36% at 0.5 mM; urease inhibition 31.42% at 0.25 mM); derivative 4b (BChE inhibition 52.19% at 0.5 mM) |
| Quantified Difference | Not calculable |
| Conditions | Hep2 cell line; AChE/BChE/urease enzyme assays (Javed et al. 2024) |
Why This Matters
This highlights the critical evidence gap: the compound's activity cannot be assumed from class data, making it a high-risk selection for target-based screening without prior in-house validation.
- [1] Salman Javed M, Zubair M, Rizwan K, Jamil M, Altaf AA. Synthesis, in silico molecular modeling and in vitro pharmacological evaluations of biphenyl-4-carboxamide derivatives. Chemical Papers. 2024 May 21. DOI: 10.1007/s11696-024-03497-0. View Source
